Physicochemical Property Comparison: Enhanced Lipophilicity and Hydrogen-Bonding Capacity vs. Singly Substituted Analogs
The target compound 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol exhibits an XLogP3 value of 2.6, which is intermediate between the more lipophilic 6-bromo analog (XLogP3 = 3.0) and the more hydrophilic 7-hydroxy analog (XLogP3 = 1.9) [1][2][3]. The target compound also possesses 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites, compared to only 1 donor and 1 acceptor for the 6-bromo analog, and 2 donors/2 acceptors for the 7-hydroxy analog [1][2][3]. These balanced properties suggest improved solubility-permeability interplay relative to the 6-bromo analog, while retaining sufficient lipophilicity for membrane penetration compared to the 7-hydroxy analog.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 6-Bromo-1,2,3,4-tetrahydroquinoline: 3.0; 7-Hydroxy-1,2,3,4-tetrahydroquinoline: 1.9 |
| Quantified Difference | -0.4 vs. 6-Br analog; +0.7 vs. 7-OH analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity influences passive permeability, solubility, and off-target promiscuity; the intermediate XLogP3 value may provide a more favorable developability profile than either extreme.
- [1] PubChem Compound Summary for CID 71695401, 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 93980, 7-Hydroxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. View Source
